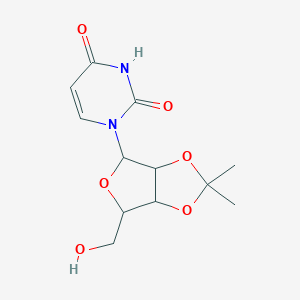

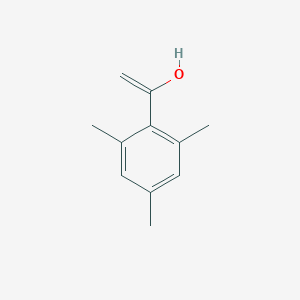

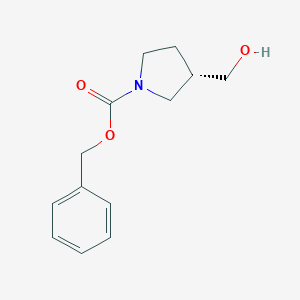

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been demonstrated through various methods. For instance, one study detailed the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing methodologies that could be adapted for the synthesis of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). Another approach involved the asymmetric 1,3-dipolar cycloaddition, indicating a practical route for synthesizing pyrrolidine derivatives with specific stereochemistry (Kotian, P., Lin, Tsu-Hsing, El-Kattan, Y., & Chand, P., 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including those related to benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, has been extensively studied. For example, the crystal structure analysis of certain pyrrolidine-2,4-diones provided insights into the acylation reactions at C-3, which could be relevant for the functionalization of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (Jones, R. C. F., Begley, M., Peterson, G. E., & Sumaria, S., 1990).

Chemical Reactions and Properties

The reactivity of benzyl and ethyl-substituted pyridine ligands in diiron(II) complexes provides a comparative perspective on the chemical properties of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (Carson, E. & Lippard, S., 2006). These studies highlight the influence of substituents on the ligands' reactivity and the resulting complexes' oxygenation properties.

Physical Properties Analysis

The physical properties of pyrrolidine derivatives are crucial for their application in synthesis and drug development. For instance, studies on stereoselective syntheses of pyrrolidine derivatives elucidate the importance of chirality and stereochemistry in determining the compounds' physical properties (Andrews, D. et al., 2003).

Chemical Properties Analysis

The chemical properties of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives can be inferred from studies on similar compounds. For example, the synthesis and reactivity of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with acyclic β-enaminoesters offer insights into the reactivity patterns and potential transformations of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives (Racheva, N. et al., 2008).

科学的研究の応用

Cholinesterase Inhibition

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is studied for its potential in cholinesterase inhibition. A series of related compounds were tested for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate inhibitory effects against AChE. Some derivatives showed anti-BChE activity comparable to rivastigmine, a standard drug used in this context (Pizova et al., 2017).

Synthesis and Tautomerism Study

Research has also been conducted on the synthesis and tautomerism of related pyrrolidine structures. The synthesis processes often involve acyl iminium ion-mediated condensation. These studies provide insights into the chemical behavior and stability of such compounds, which is crucial for their potential applications in pharmaceuticals (Andrews et al., 2003).

Alcohol Dehydrogenase Characterization

The compound's derivatives have been used in the study of alcohol dehydrogenases. For instance, research involving Geotrichum capitatum JCM 3908 used a related compound to produce (S)-N-Benzyl-3-pyrrolidinol, a chiral building block for pharmaceutical synthesis. This study contributes to understanding enzyme specificity and potential for producing chiral compounds (Yamada-Onodera et al., 2007).

Study of 3-Hydroxypyrroles

Research on the synthesis of 3-hydroxypyrroles, closely related to benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, has been conducted. These studies focus on the synthesis methods and tautomerism of the compounds, which are significant for understanding their chemical properties (Momose et al., 1979).

Antiinflammatory and Analgesic Activity

Some research has explored the anti-inflammatory and analgesic activities of pyrrolidine derivatives. This includes the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and homologous derivatives, examining their potency in relevant assays (Muchowski et al., 1985).

Safety And Hazards

The safety information available indicates that Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452657 |

Source

|

| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

124391-76-0 |

Source

|

| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)